

# discovery and origin of josamycin from *Streptomyces narbonensis*

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## Compound of Interest

Compound Name: *Josamycin*

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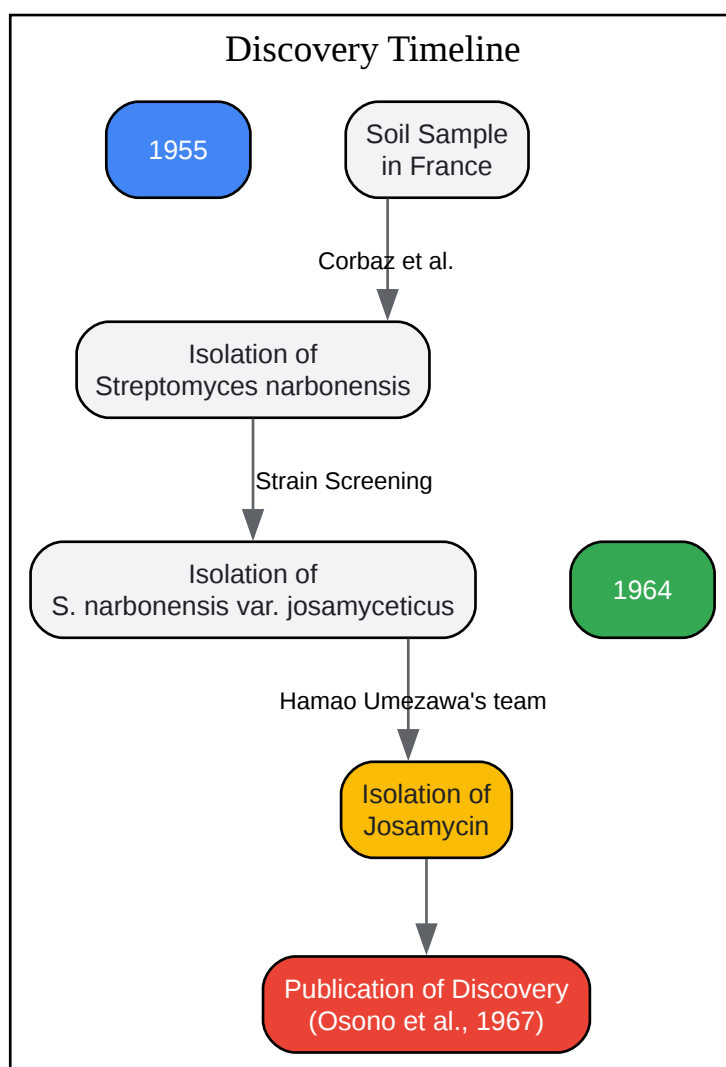
An In-depth Technical Guide on the Discovery and Origin of **Josamycin** from *Streptomyces narbonensis*

## Introduction

**Josamycin** is a macrolide antibiotic belonging to the 16-membered lactone ring family, exhibiting a broad spectrum of activity primarily against Gram-positive bacteria.[1][2] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[3] This guide provides a comprehensive technical overview of the discovery of **josamycin**, the characteristics of its producing microorganism, *Streptomyces narbonensis*, and the detailed experimental protocols for its production and isolation.

## Discovery and Origin

**Josamycin** was discovered in 1964 by a team of Japanese scientists led by Hamao Umezawa.[4] The antibiotic was isolated from the fermentation broth of a newly identified strain of actinomycete, *Streptomyces narbonensis* var. *josamyceticus* var. *nova*. [4][5] The parent species, *Streptomyces narbonensis*, was first isolated from a soil sample in France in 1955.[6] The **josamycin**-producing variant, strain A 204-P, was deposited in the American Type Culture Collection (ATCC) and the Institute for Microbial Chemistry in Japan.[1]



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**Caption:** Conceptual workflow of the discovery of **Josamycin**.

## The Producing Microorganism: *Streptomyces narbonensis*

*Streptomyces narbonensis* is a Gram-positive, aerobic, filamentous bacterium belonging to the phylum Actinomycetota, commonly found in soil.[6] Like other members of its genus, it is known for its ability to produce a wide array of secondary metabolites, including antibiotics.[6][7][8]

The specific variety that produces **josamycin**, *S. narbonensis* var. *josamyceticus*, is characterized by the formation of aerial mycelia from a substrate mycelium, with spore chains

forming at the top. No whorls or spirals are observed in its morphology.<sup>[1]</sup>

## Experimental Protocols

The production of **josamycin** involves two main stages: fermentation of *S. narbonensis* var. *josamyceticus* and the subsequent extraction and purification of the antibiotic from the culture broth.

### Fermentation Protocol

A robust fermentation process is critical for achieving a high yield of **josamycin**. The following protocol is based on the methods described in the original patent literature.<sup>[1]</sup>

#### A. Culture Medium Preparation

A suitable culture medium is prepared with sources of assimilable carbon, nitrogen, and inorganic salts.

Component	Concentration (%)	Purpose
Soybean Meal	1.5	Nitrogen Source
Starch	1.0	Carbon Source
Glucose	1.0	Carbon Source
Sodium Chloride (NaCl)	0.3	Inorganic Salt
Dipotassium Hydrogen Phosphate (K <sub>2</sub> HPO <sub>4</sub> )	0.1	Buffering Agent
Magnesium Sulfate (MgSO <sub>4</sub> )	0.05	Inorganic Salt
Water	to 100	Solvent

#### B. Inoculation and Culture Conditions

- Inoculum Development:** A seed culture is prepared by inoculating a flask containing the sterilized medium with spores or mycelia of *S. narbonensis* var. *josamyceticus*. This culture is incubated for approximately 3 days.

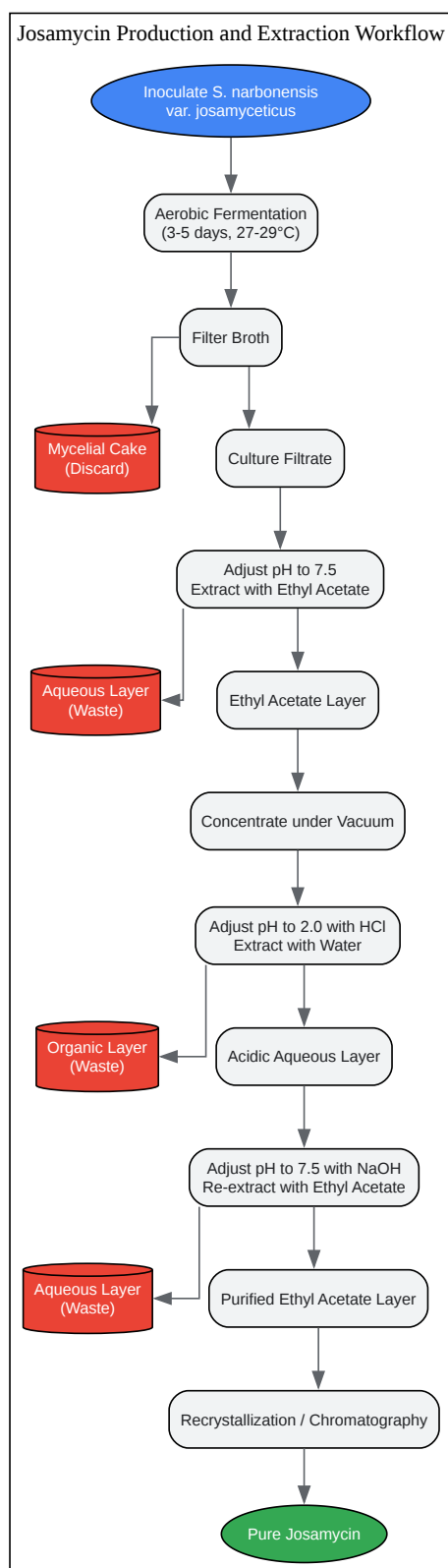
- Production Culture: The main fermentation is carried out in either shake flasks or large-scale fermenters.
  - Shake Flask Culture: 100 mL of the medium in a 500 mL flask is inoculated and subjected to shaking culture (e.g., 130 strokes/min, 8 cm amplitude) at 27-29°C for 3 to 5 days.<sup>[1]</sup>
  - Tank Fermentation: For larger scale production, a 100-liter stainless steel tank containing 50 liters of sterilized medium can be used. The culture is maintained under aerobic conditions with aeration (e.g., 50 liters/min) and agitation (e.g., 200 r.p.m.) at a temperature of 25°C to 30°C.<sup>[1]</sup> Antifoaming agents like silicone resin or sesame oil are used to control foam.<sup>[1]</sup>

## Extraction and Purification Protocol

**Josamycin** is recovered from the fermentation broth through a multi-step solvent extraction and purification process.<sup>[1]</sup>

- Filtration: After the fermentation period (2-5 days), the culture broth is filtered to separate the mycelia from the culture filtrate, which contains the dissolved **josamycin**.<sup>[1]</sup>
- Solvent Extraction (Alkaline/Neutral): The pH of the filtrate is adjusted to approximately 7.5. **Josamycin** is then extracted from the aqueous filtrate into a water-immiscible organic solvent such as ethyl acetate, butyl acetate, or chloroform.<sup>[1]</sup> The mixture is vigorously shaken, and the organic layer is separated.
- Acidic Water Extraction: The organic extract is concentrated under vacuum. The pH is then adjusted to 2.0 with an acid (e.g., hydrochloric acid), causing **josamycin** to transfer from the organic solvent to the acidic aqueous layer.<sup>[1]</sup>
- Re-extraction into Solvent: The aqueous layer is separated, and its pH is readjusted to 7.5 with a base (e.g., sodium hydroxide). **Josamycin** is then re-extracted into a fresh volume of organic solvent (e.g., ethyl acetate).<sup>[1]</sup> This step significantly increases the purity of the product.
- Final Purification: The resulting crude **josamycin** can be further purified.

- Recrystallization: Crude **josamycin** is recrystallized using a suitable solvent to obtain a crystalline powder.[\[1\]](#)
- Chromatography: Methods such as liquid chromatography can be employed for higher purity.[\[9\]](#) Ion-exchange resins can also be used for purification by adsorbing **josamycin** from the solution and then eluting it with an appropriate solvent.[\[10\]](#)



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**Caption:** General workflow for the fermentation and extraction of **Josamycin**.

## Quantitative Data

### Physicochemical Properties

The following table summarizes the key physicochemical properties of **josamycin**.[\[5\]](#)

Property	Value
Molecular Formula	C <sub>42</sub> H <sub>69</sub> NO <sub>15</sub>
Molecular Weight	828.0 g/mol
Appearance	Solid
UV/Vis Maximum (λ <sub>max</sub> )	231 nm
Solubility	Soluble in ethanol (~25 mg/ml), DMSO (~15 mg/ml), DMF (~25 mg/ml). Sparingly soluble in aqueous buffers. <a href="#">[5]</a>
Storage Temperature	-20°C

### Antimicrobial Activity

**Josamycin** is effective against a range of bacteria. The table below presents the Minimal Inhibitory Concentration (MIC) values for several key pathogens.

Microorganism	MIC (µg/mL)	Reference
Streptococcus pneumoniae	Low (specific value not cited)	<a href="#">[2]</a>
Staphylococcus aureus	Low (most active of macrolides tested)	<a href="#">[2]</a>
Escherichia coli	High (less effective)	<a href="#">[2]</a>

Note: In the cited study, **josamycin** demonstrated the lowest MIC against *S. aureus* compared to erythromycin, midecamycin, and azithromycin.[\[2\]](#) Macrolides generally showed their lowest MICs against *S. pneumoniae*.[\[2\]](#)

## Conclusion

The discovery of **josamycin** from *Streptomyces narbonensis* is a classic example of antibiotic discovery through the screening of soil microorganisms, a process that has yielded many of the world's most important clinical antibiotics.<sup>[4][8]</sup> The detailed protocols for its fermentation and extraction, developed over years of research, allow for the consistent production of this medically significant macrolide. The continued study of *Streptomyces* species and their biosynthetic pathways remains a crucial area of research for the discovery of new and diverse therapeutic agents.<sup>[11][12][13]</sup>

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